REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8].[F:14][C:15]1[CH:16]=[C:17]([Mg]Br)[CH:18]=[CH:19][CH:20]=1>C1COCC1>[F:14][C:15]1[CH:20]=[C:19]([C:2](=[O:1])[CH2:6][CH2:5][CH2:4][NH:3][C:7](=[O:8])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11])[CH:18]=[CH:17][CH:16]=1
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Name
|
|
Quantity
|
2.2 g
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Type
|
reactant
|
Smiles
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O=C1N(CCC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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(3-fluorophenyl)magnesium bromide
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Quantity
|
17.8 mL
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Type
|
reactant
|
Smiles
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FC=1C=C(C=CC1)[Mg]Br
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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The mixture was stirred for 3 hours, during which time the bath temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
rose from −78° C. to −10° C
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Type
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CUSTOM
|
Details
|
The reaction was quenched by drop-wise addition of 1N HCl (2 mL)
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Type
|
TEMPERATURE
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Details
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warmed up to ambient temperature
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Type
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ADDITION
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Details
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followed by addition of EtOAc and water
|
Type
|
CUSTOM
|
Details
|
After separating the organic layer
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Type
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EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc three times
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers was dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |